molecular formula C14H17N3OS B1273520 4-allyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 667414-42-8

4-allyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

Cat. No. B1273520
M. Wt: 275.37 g/mol
InChI Key: RASINPALMTXUMF-UHFFFAOYSA-N
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Description

The compound "4-allyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, which is a class of compounds known for their diverse biological activities, including antimicrobial, anticonvulsant, and antidepressant properties . These compounds are often synthesized through intramolecular cyclization of thiosemicarbazides and can exhibit different tautomeric forms, such as thiol and thione .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves a multi-step process starting from basic precursors like phenol, chloroacetonitrile, and hydrazine hydrate . The synthesis may include steps such as Williamson synthesis, reductive amination, amine formylation, and cyclization . The specific synthesis of "4-allyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol" is not detailed in the provided papers, but similar compounds are synthesized with high yields and involve crystallization from suitable solvents .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is often characterized using spectroscopic methods such as FT-IR, NMR, and X-ray diffraction . These studies provide detailed information on the molecular geometry, vibrational frequencies, and chemical shift values, which are further supported by theoretical calculations using methods like DFT and HF with various basis sets . The molecular geometry from X-ray experiments and the calculated geometry parameters typically show good agreement .

Chemical Reactions Analysis

The reactivity of 1,2,4-triazole derivatives can be influenced by their tautomeric forms and is often studied through molecular electrostatic potential surfaces and various electronic parameters . These compounds can participate in hydrogen bonding and other non-covalent interactions, which can affect their chemical behavior and biological activity .

Physical and Chemical Properties Analysis

The physical properties, such as melting points, are often reported for synthesized compounds, and they can vary widely depending on the substituents present in the molecule . The chemical properties, including vibrational frequencies and chemical shifts, are consistent with the molecular structure and are validated by theoretical calculations . The electronic properties, such as HOMO-LUMO energy gaps, are also analyzed to understand the chemical reactivity and potential biological activities of these compounds . Additionally, the solubility and behavior in different solvent media can be examined using computational methods like PCM and Onsager models .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Novel Schiff Bases

    4-Allyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is synthesized through facile conditions, such as the formation of 2-isonicotinoyl-N-allylhydrazinecarbothioamide. This compound is characterized by elemental analyses and spectroscopy techniques, indicating its potential for various chemical applications (Mobinikhaledi et al., 2010).

  • Corrosion Inhibition of Mild Steel

    The compound has shown effectiveness in inhibiting corrosion of mild steel in acidic solutions. Its efficiency increases with the concentration, suggesting its protective role against metal corrosion (Orhan et al., 2012).

Biological Activities

  • DNA Methylation Inhibition

    The compound has been explored for its impact on cancer DNA methylation, demonstrating potential as a novel DNA methylation inhibitor. This can have implications in cancer treatment and genetics research (Hakobyan et al., 2017).

  • Anticancer Activity

    Derivatives of this compound have shown promise in anticancer activities against breast cancer cells. This suggests its potential use in developing new anticancer therapies (Alam, 2022).

  • Antimicrobial Activity

    The compound has demonstrated moderate to good antimicrobial activities, highlighting its potential use in the development of new antimicrobial agents (Martin, 2020).

Material and Physical Properties

  • Crystal Structure and Optical Properties

    Studies on the crystal structure, spectroscopic, electronic, and luminescent properties of related triazole-thione compounds have been conducted, showing their potential in material science and optical applications (Nadeem et al., 2017).

  • Nonlinear Optical Properties

    Research on related compounds indicates significant nonlinear optical properties, suggesting potential applications in optical devices and material sciences (Hotsulia & Kulish, 2020).

Safety And Hazards

The safety information for this compound includes the signal word “Warning” and hazard statements H302, H315, H319, H335 .

properties

IUPAC Name

3-[1-(2-methylphenoxy)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-4-9-17-13(15-16-14(17)19)11(3)18-12-8-6-5-7-10(12)2/h4-8,11H,1,9H2,2-3H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RASINPALMTXUMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(C)C2=NNC(=S)N2CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00393747
Record name 4-allyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-allyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

CAS RN

667414-42-8
Record name 4-allyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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